molecular formula C19H26N2O3 B2578861 N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide CAS No. 1396879-97-2

N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide

Cat. No. B2578861
CAS RN: 1396879-97-2
M. Wt: 330.428
InChI Key: DTSQOHLYNAIQFY-UHFFFAOYSA-N
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Description

N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly referred to as "ABP688" and is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). In

Scientific Research Applications

Polymorphism Studies

Polymorphism in Pharmaceutical Compounds

Research on polymorphs of pharmaceutical compounds, such as tolazamide (a structurally related sulfonylurea antidiabetic drug), highlights the significance of studying different crystal forms for drug development. Studies on tolazamide's polymorphs have shown that different polymorphic forms have distinct densities and molecular packings, which can influence the drug's physical and chemical properties, including solubility and stability (Fedorov et al., 2017). This suggests that exploring polymorphism in "N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide" could be vital for optimizing its pharmaceutical properties.

Cellular Proliferation Markers

Assessment of Cellular Proliferation in Tumors

The development and validation of cellular proliferation markers for imaging tumor proliferation offer insights into the potential application of related compounds in cancer research. For instance, studies on 18F-ISO-1, a cellular proliferative marker, have demonstrated its utility in evaluating the proliferative status of solid tumors through PET imaging, with correlations observed between tumor uptake values and proliferation indices (Dehdashti et al., 2013). Analogous compounds, by virtue of their structural features, may serve as novel probes for imaging or therapeutic applications in oncology.

Novel Synthetic Routes for Pharmaceuticals

Development of Novel Synthetic Routes

The synthesis of complex pharmaceuticals often requires innovative approaches to improve efficiency and selectivity. Research on synthesizing related compounds has led to the discovery of practical and scalable synthetic routes, as exemplified by the work on YM758 monophosphate, where novel intermediates and methodologies were employed to enhance the synthesis process (Yoshida et al., 2014). This underscores the importance of developing new synthetic strategies for "this compound" to facilitate its study and potential applications in medicine.

properties

IUPAC Name

N-[4-(azepan-1-yl)but-2-ynyl]-3,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-23-17-13-16(14-18(15-17)24-2)19(22)20-9-5-8-12-21-10-6-3-4-7-11-21/h13-15H,3-4,6-7,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSQOHLYNAIQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC#CCN2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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